Amino(2-bromophenyl)acetic acid hydrochloride, also known as (S)-2-amino-2-(2-bromophenyl)acetic acid hydrochloride, is a chiral amino acid compound characterized by the presence of a bromobenzene moiety attached to the alpha carbon of the amino acid. Its molecular formula is CHBrNOHCl, with a molecular weight of approximately 266.52 g/mol. The hydrochloride form enhances its solubility in aqueous solutions, making it beneficial for various applications in research and pharmaceuticals.
This compound exhibits various biological activities, notably its potential role as a neurotransmitter modulator. Research indicates that it may interact with receptors in the central nervous system, suggesting possible applications in treating conditions such as anxiety and depression. Its unique structure allows for specific interactions with proteins or enzymes, influencing metabolic pathways.
The synthesis of amino(2-bromophenyl)acetic acid hydrochloride typically involves several steps:
In industrial settings, continuous flow reactors and automated systems are often employed to optimize yields and minimize by-products during production.
Amino(2-bromophenyl)acetic acid hydrochloride has diverse applications across various fields:
Interaction studies focus on the binding affinity and activity of amino(2-bromophenyl)acetic acid hydrochloride at various biological targets. These studies are crucial for understanding its pharmacological potential and guiding future therapeutic developments. The interactions may involve hydrogen bonding due to the amino group and hydrophobic interactions from the bromophenyl moiety.
Several compounds share structural similarities with amino(2-bromophenyl)acetic acid hydrochloride. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Amino-3-(4-bromophenyl)propanoic acid | Propanoic acid backbone | Potentially different receptor interactions |
| 3-Amino-4-bromobenzeneacetic acid | Bromine at position 4 on benzene | May exhibit different biological activities |
| 4-Amino-4-(bromophenyl)butanoic acid | Butanoic acid backbone | Altered chain length affects solubility |
Uniqueness of Amino(2-bromophenyl)acetic Acid Hydrochloride:
Amino(2-bromophenyl)acetic acid hydrochloride is unique due to its chiral nature and the presence of both amino and bromophenyl groups. This combination allows for extensive chemical modifications and applications across various research fields, distinguishing it from its analogs.
The solubility profile of amino(2-bromophenyl)acetic acid hydrochloride demonstrates characteristic behavior of amino acid hydrochloride salts, with pronounced dependencies on solvent polarity and pH conditions [3]. The compound exhibits moderate aqueous solubility, requiring specific conditions for optimal dissolution. In water, the hydrochloride salt achieves solubility levels of approximately 2.5 milligrams per milliliter when subjected to ultrasonic treatment and heating to 60°C [3]. This enhanced solubility compared to the free acid form reflects the ionization-promoting effects of the hydrochloride salt formation.
Polar aprotic solvents demonstrate superior solvation characteristics for this compound. Dimethyl sulfoxide readily dissolves the hydrochloride salt at concentrations ranging from 2 to 8 milligrams per milliliter under heated conditions [3]. The enhanced solubility in dimethyl sulfoxide can be attributed to the solvent's ability to stabilize both ionic and zwitterionic forms through its high dielectric constant and hydrogen-bonding capacity [4]. Methanol and ethanol exhibit favorable solubility profiles, with ethanol producing clear, colorless to light yellow solutions at 5% concentrations [5]. The alcoholic solvents facilitate dissolution through hydrogen bonding interactions with both the amino and carboxyl functional groups.
Non-polar solvents including diethyl ether and petroleum ether demonstrate minimal solubility, consistent with the ionic nature of the hydrochloride salt . This selectivity provides advantages for purification processes and selective extraction procedures. Acetone shows intermediate solubility characteristics, dissolving the compound at room temperature conditions .
Buffer system compatibility reveals critical insights for biological and analytical applications. In formate buffer systems maintained at pH 3.0, the compound demonstrates enhanced stability with reduced decomposition rates [6]. This pH-dependent stability reflects the protonation state equilibria that govern molecular reactivity. At physiological pH conditions (7.4), the compound exists predominantly in zwitterionic form, exhibiting moderate solubility characteristics suitable for biological studies [7] [8]. Under basic conditions (pH 9.0), increased solubility occurs due to deprotonation of the carboxyl group, generating the anionic form [7] [8].
| Solvent System | Solubility | Optimal Conditions |
|---|---|---|
| Water | 2.5 mg/mL | Ultrasonic treatment, 60°C |
| Dimethyl Sulfoxide | 2-8 mg/mL | Heating with ultrasonic treatment |
| Methanol | Soluble | Heat to 37°C with ultrasonic bath |
| Ethanol | 5% solution | Clear, colorless preparation |
| Acetone | Soluble | Room temperature |
| Diethyl Ether | Insoluble | Non-polar incompatibility |
| Formate Buffer (pH 3.0) | Enhanced stability | Reduced decomposition |
| Physiological Buffer (pH 7.4) | Moderate | Zwitterionic form |
| Basic Buffer (pH 9.0) | Increased | Anionic form |
The thermal behavior of amino(2-bromophenyl)acetic acid hydrochloride follows characteristic patterns observed in halogenated amino acid derivatives, with distinct decomposition phases occurring across specific temperature ranges [9] [10] [11]. Thermogravimetric analysis reveals a multi-stage decomposition process that provides critical insights for handling, storage, and processing conditions.
Initial thermal stability extends from ambient temperature to approximately 100°C, with minimal mass loss (<1%) attributed primarily to residual moisture desorption [11]. This temperature range represents safe handling and routine storage conditions, confirming the compound's stability under normal laboratory environments.
Dehydration processes occur between 100°C and 150°C, where hydrated crystal forms lose structural water molecules [11]. Mass losses of 3-5% during this phase indicate the presence of crystal water in certain polymorphic forms. This dehydration represents a reversible process under controlled humidity conditions.
Structural reorganization manifests between 150°C and 200°C, characterized by 2-4% mass loss associated with conformational changes and elimination of loosely bound water molecules [9] [11]. This phase precedes significant chemical decomposition and represents the upper limit for thermal processing applications.
Primary decomposition initiates at approximately 200-240°C, marking the onset of irreversible chemical breakdown [10] [11]. Mass losses of 10-15% during this phase accompany the release of ammonia and water vapor, indicating cleavage of the amino acid backbone. This temperature range establishes critical safety parameters for thermal processing.
Secondary decomposition occurs between 240°C and 280°C, representing the major thermal degradation phase with 40-60% mass loss [10] [11]. Liberation of hydrogen bromide, ammonia, water, and carbon dioxide characterizes this stage, reflecting extensive molecular fragmentation. The release of hydrogen bromide presents particular safety considerations due to its corrosive properties.
Advanced degradation proceeds from 280°C to 320°C, with 70-85% cumulative mass loss [10] [11]. Evolution of aromatic fragments and hydrogen chloride indicates complete breakdown of the organic framework. The final carbonization phase above 320°C yields primarily carbon residue and inorganic salts, with greater than 90% total mass loss [10] [11].
| Temperature Range (°C) | Thermal Event | Mass Loss (%) | Products Released |
|---|---|---|---|
| 30-100 | Minimal changes | <1 | Residual moisture |
| 100-150 | Dehydration | 3-5 | Crystal water |
| 150-200 | Structural reorganization | 2-4 | Bound water |
| 200-240 | Initial decomposition | 10-15 | NH₃, H₂O |
| 240-280 | Primary decomposition | 40-60 | HBr, NH₃, H₂O, CO₂ |
| 280-320 | Secondary decomposition | 70-85 | Aromatic fragments, HCl |
| 320-400 | Complete degradation | >90 | Carbon residue, salts |
The acid-base behavior of amino(2-bromophenyl)acetic acid hydrochloride demonstrates complex amphoteric characteristics governed by multiple ionizable functional groups [7] [8] [12]. The compound exhibits distinct speciation patterns across the physiological pH range, with significant implications for biological activity and chemical reactivity.
Protonation equilibria involve two primary ionizable sites: the carboxyl group (pKa₁ = 1.76-2.34) and the amino group (pKa₂ = 9.67±0.03) [13] [14] [15]. These values reflect the electron-withdrawing influence of the bromine substituent, which stabilizes the carboxylate anion and enhances the acidity of the carboxyl group compared to unsubstituted analogs.
Highly acidic conditions (pH 0-2) favor the fully protonated cationic form [+NH₃-CHBr-Ph-COOH]⁺, representing greater than 95% of the total species distribution [7] [8] [12]. Under these conditions, tautomerization remains minimal due to the predominant ionic character and limited conformational flexibility.
Moderately acidic conditions (pH 2-4) establish equilibrium between the monoprotonated species [+NH₃-CHBr-Ph-COO⁻] and residual cationic forms [7] [8] [12]. The monoprotonated species accounts for 60-80% of the distribution, with emerging tautomeric interconversion between keto and enol forms of the carboxyl moiety.
Near-neutral conditions (pH 4-6) strongly favor the zwitterionic form [+NH₃-CHBr-Ph-COO⁻], comprising 80-90% of the species distribution [7] [8] [12]. This pH range exhibits maximum tautomeric activity, with significant keto-enol equilibrium involving the carboxyl group and emerging amino-imino tautomerization. The zwitterionic state represents the most stable configuration under physiological conditions.
Neutral to mildly basic conditions (pH 6-8) demonstrate dynamic equilibrium between zwitterionic and neutral forms [7] [8] [12]. The distribution shifts toward 50-70% zwitterionic character, with maximum tautomeric interconversion occurring throughout this range. Both keto-enol and amino-imino tautomerism contribute to the observed chemical behavior.
Moderately basic conditions (pH 8-10) promote formation of the neutral species [NH₂-CHBr-Ph-COO⁻], accounting for 70-85% of the distribution [7] [8] [12]. Enhanced amino-imino tautomerism becomes prominent as the amino group deprotonation increases the electron density available for tautomeric stabilization.
Highly basic conditions (pH 10-12) favor the deprotonated anionic form [NH₂-CHBr-Ph-COO⁻], representing 85-95% of the species [7] [8] [12]. Significant tautomeric forms emerge due to the increased nucleophilicity of the deprotonated amino group and enhanced electron delocalization throughout the aromatic system.
Extreme basic conditions (pH 12-14) establish the fully deprotonated anionic state with greater than 95% distribution [7] [8] [12]. Multiple tautomeric equilibria become accessible, including extended conjugation effects involving the aromatic ring and both functional groups.
The bromine substituent exerts significant electronic influence on the tautomeric equilibria through its electron-withdrawing inductive effect [16] [17]. This influence stabilizes anionic forms and promotes tautomerization involving electron-rich intermediates. The ortho-positioning of the bromine atom in the 2-bromophenyl derivative introduces additional steric and electronic perturbations that modify the tautomeric landscape compared to para-substituted analogs.
Kinetic aspects of tautomerization demonstrate rapid interconversion rates on the nuclear magnetic resonance timescale, with hydrogen kinetic isotope effects ranging from 2.6 to 3.9 in similar systems [16]. These values confirm the involvement of proton transfer mechanisms in the observed tautomeric processes.
| pH Range | Dominant Species | Distribution (%) | Tautomeric Behavior |
|---|---|---|---|
| 0-2 | Fully protonated cation | >95 | Minimal |
| 2-4 | Monoprotonated species | 60-80 | Low keto-enol |
| 4-6 | Zwitterionic form | 80-90 | Moderate keto-enol |
| 6-8 | Zwitterionic equilibrium | 50-70 | Maximum interconversion |
| 8-10 | Neutral form | 70-85 | Enhanced amino-imino |
| 10-12 | Deprotonated anion | 85-95 | Significant forms |
| 12-14 | Fully deprotonated | >95 | Multiple equilibria |